molecular formula C14H11NO5 B6397894 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% CAS No. 1261994-63-1

2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95%

Cat. No. B6397894
CAS RN: 1261994-63-1
M. Wt: 273.24 g/mol
InChI Key: UIOUBUJQHHGPAK-UHFFFAOYSA-N
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Description

2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% (2-HMP-4-NB) is a nitrobenzoic acid derivative with a hydroxymethylphenyl moiety. It is an important intermediate in the synthesis of organic compounds and has been used in a variety of research applications.

Scientific Research Applications

2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. It has also been used as an inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the production of tetrahydrofolate. In addition, 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% has been used as a reagent in the synthesis of a variety of organic compounds.

Mechanism of Action

2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme and prevents it from catalyzing the formation of prostaglandins. Similarly, it acts as an inhibitor of the enzyme dihydrofolate reductase (DHFR), binding to the active site of the enzyme and preventing it from catalyzing the formation of tetrahydrofolate.
Biochemical and Physiological Effects
2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% has been found to inhibit the production of prostaglandins and tetrahydrofolate. Prostaglandins are hormone-like substances that are involved in a variety of physiological processes, including inflammation and pain. Tetrahydrofolate is a form of folate that is involved in the synthesis of DNA and other important molecules.

Advantages and Limitations for Lab Experiments

2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% is a relatively inexpensive and easy to synthesize compound. It is also relatively stable and can be stored for long periods of time. However, it is not very soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a variety of potential future directions for research involving 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95%. For example, further research could be conducted to explore the potential of 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% as an inhibitor of other enzymes. Additionally, further research could be conducted to explore the potential of 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% as a reagent in the synthesis of other organic compounds. Finally, further research could be conducted to explore the potential of 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% as an anti-inflammatory or analgesic agent.

Synthesis Methods

2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95% can be synthesized by a two-step process. The first step involves the condensation of 4-hydroxymethylphenol and 4-nitrobenzoyl chloride to form the intermediate 4-hydroxymethyl-4-nitrophenyl chloride. This intermediate is then reacted with sodium hydroxide to form 2-(4-Hydroxymethylphenyl)-4-nitrobenzoic acid, 95%.

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]-4-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c16-8-9-1-3-10(4-2-9)13-7-11(15(19)20)5-6-12(13)14(17)18/h1-7,16H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOUBUJQHHGPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10689123
Record name 4'-(Hydroxymethyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261994-63-1
Record name 4'-(Hydroxymethyl)-5-nitro[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10689123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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